molecular formula C10H21N3O B13077775 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea

1-[(1-Aminocyclohexyl)methyl]-3-ethylurea

Cat. No.: B13077775
M. Wt: 199.29 g/mol
InChI Key: OUQIVULLZOBLRN-UHFFFAOYSA-N
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Description

1-[(1-Aminocyclohexyl)methyl]-3-ethylurea is an organic compound with the molecular formula C10H21N3O. It is a derivative of urea, featuring a cyclohexyl group and an ethyl group attached to the urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea typically involves the reaction of 1-aminocyclohexylmethanol with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-[(1-Aminocyclohexyl)methyl]-3-ethylurea has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea stands out due to its unique combination of the cyclohexyl and ethyl groups attached to the urea moiety. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

1-[(1-aminocyclohexyl)methyl]-3-ethylurea

InChI

InChI=1S/C10H21N3O/c1-2-12-9(14)13-8-10(11)6-4-3-5-7-10/h2-8,11H2,1H3,(H2,12,13,14)

InChI Key

OUQIVULLZOBLRN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCC1(CCCCC1)N

Origin of Product

United States

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